

Unveiling the Physicochemical Landscape of Deuterated 1-Decanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Decanol-d2-2

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This in-depth technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-decanol. The inclusion of deuterium, a stable isotope of hydrogen, can subtly yet significantly alter the physicochemical properties of a molecule compared to its non-deuterated counterpart. These alterations are of paramount importance in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies where deuterated compounds serve as invaluable tracers. This guide presents key physical data, details the experimental methodologies for their determination, and illustrates the typical workflow for utilizing deuterated compounds in metabolic studies.

Core Physical Characteristics

The replacement of hydrogen with deuterium atoms in 1-decanol results in a molecule with a greater molecular weight, which can influence its physical properties such as density, boiling point, and refractive index. The following tables summarize the available quantitative data for both deuterated 1-decanol (specifically 1-decanol-d21) and its non-deuterated analogue for comparative analysis.

Table 1: Physical Properties of Deuterated 1-Decanol (1-decanol-d21)

Physical Property	Value
Molecular Formula	C ₁₀ HD ₂₁ O
Molecular Weight	179.411 g/mol
Density	0.8 ± 0.1 g/cm ³
Boiling Point	227.8 ± 3.0 °C at 760 mmHg
Flash Point	101.7 ± 4.6 °C
Refractive Index	1.435

Table 2: Physical Properties of 1-Decanol (Non-deuterated)

Physical Property	Value
Molecular Formula	C ₁₀ H ₂₂ O
Molecular Weight	158.28 g/mol [1]
Melting Point	5-7 °C[2][3][4][5][6]
Boiling Point	231 °C[2][3][4][5]
Density	0.829 g/mL at 25 °C[3][5][6]
Refractive Index	1.437 (lit.) at 20°C[3][6]

Experimental Protocols

Accurate determination of the physical characteristics outlined above is crucial for the proper handling, application, and interpretation of data involving deuterated 1-decanol. The following are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For crystalline organic compounds, a narrow melting point range is indicative of high purity.

Methodology:

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat transfer.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated system with a camera.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has melted is recorded as the final melting point. The range between these two temperatures is the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

- **Apparatus Setup:** A small volume of the liquid is placed in a test tube or a specialized micro boiling point apparatus. A thermometer is positioned with its bulb in the vapor phase above the liquid surface.
- **Heating:** The liquid is heated gently. The use of boiling chips is recommended to ensure smooth boiling.
- **Equilibrium:** The liquid is brought to a gentle boil, and the temperature is allowed to stabilize. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, indicated by a constant temperature reading on the thermometer.
- **Pressure Correction:** The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the measurement is not performed at standard atmospheric pressure

(760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology (Pycnometer Method):

- **Calibration:** A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty.
- **Sample Measurement:** The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- **Weighing:** The filled pycnometer is weighed.
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Methodology (Abbe Refractometer):

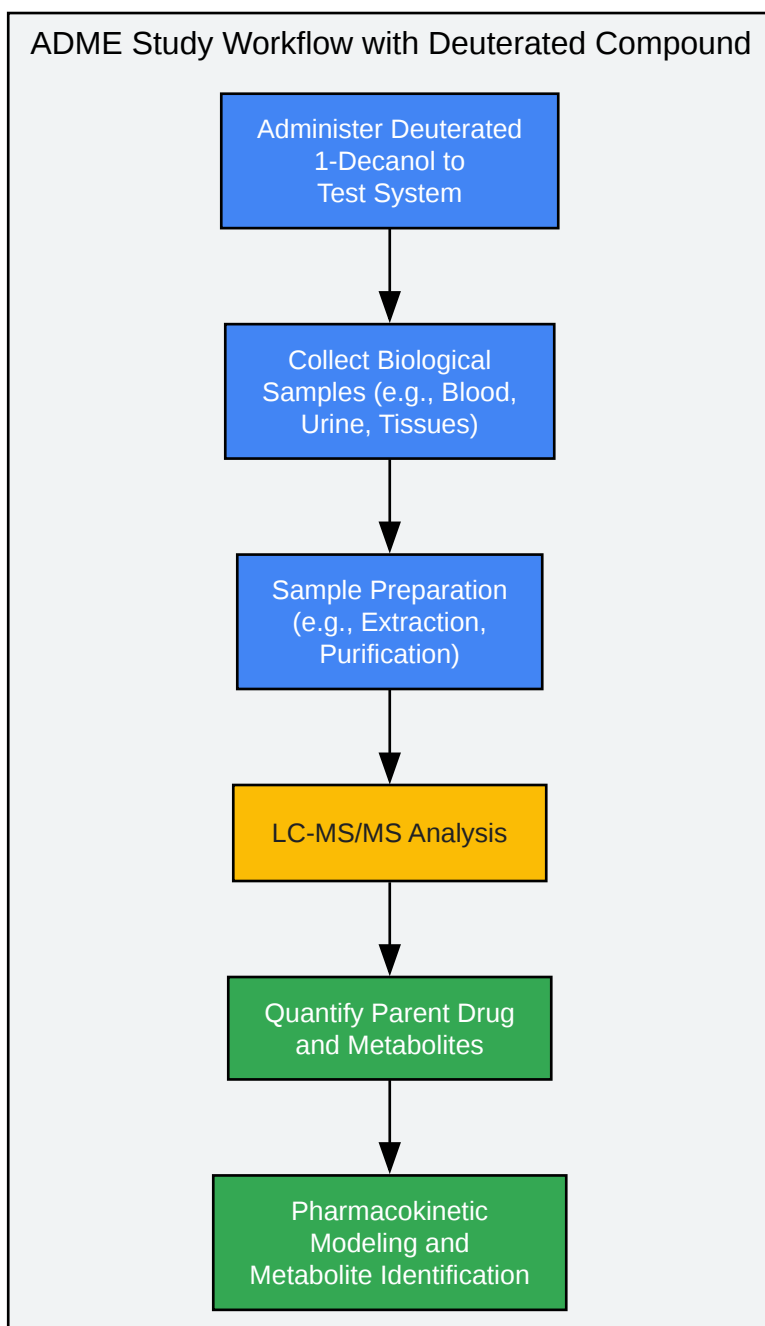
- **Calibration:** The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.
- **Sample Application:** A few drops of the liquid sample are placed on the prism of the refractometer.
- **Measurement:** The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light

and dark fields into sharp focus and align it with the crosshairs.

- Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be controlled and recorded, as the refractive index is temperature-dependent.

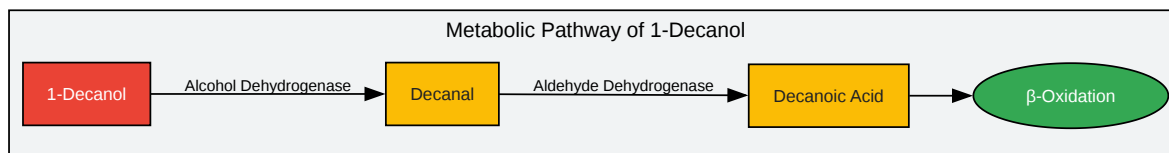
Visualization of Experimental Workflows and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the use of deuterated 1-decanol in research.



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Workflow for an ADME study using deuterated 1-decanol.



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Simplified metabolic pathway of 1-decanol.

The primary application of deuterated 1-decanol is in tracing its metabolic fate. The first diagram illustrates a typical experimental workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study. The use of a deuterated compound allows for the sensitive and specific quantification of the parent compound and its metabolites by mass spectrometry, distinguishing them from endogenous levels of similar molecules. The second diagram depicts the generally accepted metabolic pathway of 1-decanol, which involves oxidation to the corresponding aldehyde and then to the carboxylic acid, followed by further metabolism via β -oxidation. Deuterium labeling can be strategically placed to investigate the kinetics and mechanisms of these metabolic transformations.

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